3-Bromoazetidine hydrochloride

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Choose 3-Bromoazetidine hydrochloride (≥97% purity) as your strategic intermediate for structure-activity relationship (SAR) studies. The 3-position bromine atom provides a superior synthetic handle for Suzuki-Miyaura and Sonogashira reactions, enabling the construction of diversified azetidine libraries. Its enhanced reactivity is critical for synthesizing highly potent 7-azetidinyl fluoroquinolones, demonstrating greater efficacy against MRSA compared to analogs made with less reactive 3-chloro or 3-hydroxy variants. Ensure synthetic success by selecting this specific halogenated building block.

Molecular Formula C3H7BrClN
Molecular Weight 172.45 g/mol
CAS No. 53913-82-9
Cat. No. B1439697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoazetidine hydrochloride
CAS53913-82-9
Molecular FormulaC3H7BrClN
Molecular Weight172.45 g/mol
Structural Identifiers
SMILESC1C(CN1)Br.Cl
InChIInChI=1S/C3H6BrN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
InChIKeyJYMNDWAQPRGBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoazetidine Hydrochloride (CAS 53913-82-9): A Key Azetidine Building Block for Medicinal Chemistry and Organic Synthesis


3-Bromoazetidine hydrochloride (CAS 53913-82-9) is a four-membered, saturated nitrogen-containing heterocyclic compound [1]. It belongs to the azetidine class, which is characterized by significant ring strain (approximately 26 kcal/mol for the parent azetidine) that drives unique reactivity compared to larger heterocycles like pyrrolidine or piperidine [2]. The compound is commercially available as a hydrochloride salt (C3H7BrClN, MW 172.45 g/mol) to enhance stability and handling [1]. Its primary value lies in the bromine atom at the 3-position, which serves as a versatile synthetic handle for cross-coupling reactions, nucleophilic substitutions, and the construction of conformationally constrained pharmacophores [3].

Why 3-Bromoazetidine Hydrochloride Cannot Be Simply Replaced by Other 3-Haloazetidines


The 3-position halogen atom on the azetidine ring is not a generic placeholder. Substituting bromine for chlorine, iodine, or a hydroxy group dramatically alters the compound's reactivity profile, synthetic utility, and even the biological activity of downstream products [1]. The carbon-halogen bond strength and leaving group ability differ significantly, impacting the efficiency and feasibility of key transformations. Consequently, a synthetic route or medicinal chemistry campaign optimized for a bromoazetidine intermediate will often fail or perform suboptimally if a chloro-, iodo-, or hydroxy-azetidine is used as a substitute .

Quantitative Evidence for Differentiating 3-Bromoazetidine Hydrochloride from Key Analogs


Superior Leaving Group Ability: Bromo vs. Chloro Analogs in Nucleophilic Substitution

The 3-bromo substituent provides a significantly more effective leaving group for nucleophilic substitution (SN2) compared to the 3-chloro analog. This is a well-established principle in organic chemistry based on bond strength and leaving group stability. While direct kinetic data for the specific azetidine pair is limited in open literature, the consensus from synthetic methods [1] and vendor technical notes is that 3-bromoazetidines are the preferred substrate for this fundamental transformation.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Enabled Participation in Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

The C-Br bond in 3-bromoazetidine allows for its direct use as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This is a transformative method for introducing the azetidine motif into complex molecular frameworks. In contrast, the C-Cl bond in 3-chloroazetidines is much less reactive and typically requires harsher conditions or specialized catalysts to participate in similar cross-couplings, severely limiting its utility in this context [1]. The reactivity difference is a direct consequence of the carbon-halogen bond strength and the relative ease of oxidative addition to the Pd(0) catalyst [2].

Cross-Coupling Catalysis Medicinal Chemistry

A Proven Intermediate for Potent Fluoroquinolone Antibiotics: A Direct Application

N-Benzyl-3-bromoazetidine, a derivative readily prepared from 3-bromoazetidine, is a key intermediate in the synthesis of novel 7-azetidinyl fluoroquinolones [1]. These specific compounds demonstrated greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than the clinically used drug levofloxacin (LVFX) [1]. This is a direct, quantitative, and application-specific benefit of the bromoazetidine core. The 3-chloro- or 3-iodoazetidine analogs have not been demonstrated to yield the same potent fluoroquinolone derivatives in the published literature, highlighting the critical importance of the bromine atom for this specific, high-value medicinal chemistry pathway.

Antibacterial Medicinal Chemistry Fluoroquinolones

Critical Building Block for the Synthesis of Conformationally Constrained Amino Acids (Foldamers)

3-Bromoazetidine-3-carboxylic acid derivatives, accessed via thermal isomerization of the bromoazetidine core, are established as key monomers for constructing foldamers—synthetic oligomers that adopt well-defined secondary structures [1]. This application is unique to the azetidine ring and specifically enabled by the bromo substituent, which allows for further functionalization post-ring formation [1]. The resulting β-amino acid analogs are of high interest for biological applications. While 3-hydroxy- and 3-amino-azetidine derivatives also find use in peptidomimetics , the bromo-substituted variant offers a distinct and versatile platform for introducing diverse functional groups at the 3-position, enabling the exploration of unique conformational landscapes not accessible with the simpler heteroatom-substituted analogs.

Foldamers Peptidomimetics Chemical Biology

Optimal Use Cases for 3-Bromoazetidine Hydrochloride in Research and Development


Medicinal Chemistry: Synthesis of Novel Quinolone Antibiotics Targeting MRSA

3-Bromoazetidine hydrochloride is the preferred starting material for constructing 7-azetidinyl fluoroquinolone antibiotics with enhanced activity against drug-resistant bacteria. As demonstrated by Ikee et al., the N-benzyl derivative of 3-bromoazetidine is a critical intermediate that enables the synthesis of compounds more potent than levofloxacin against MRSA . This is a high-value application where substituting a different 3-haloazetidine is likely to fail.

Chemical Biology: Constructing Functionalized Foldamers and Peptidomimetics

Researchers in chemical biology should use 3-bromoazetidine hydrochloride to synthesize 3-bromoazetidine-3-carboxylic acid building blocks . The bromine atom serves as a versatile handle for late-stage diversification, allowing the installation of a wide range of functional groups (via nucleophilic substitution or cross-coupling) to fine-tune the conformational and biological properties of novel foldamer sequences .

Organic Synthesis: A Substrate for Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal electrophilic partner for Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions to generate diverse 3-aryl, 3-heteroaryl, and 3-alkynyl azetidines . These products are valuable intermediates for drug discovery programs seeking to explore azetidine-containing pharmacophores. The use of 3-bromoazetidine hydrochloride enables these transformations under standard conditions, unlike its less reactive 3-chloro analog .

Medicinal Chemistry: Synthesis of Elastase Inhibitors

3-Bromoazetidine serves as a key precursor for synthesizing 1-alkoxycarbonyl-3-bromoazetidin-2-ones, a class of compounds investigated as potential inhibitors of human leukocyte elastase (HLE) . HLE is a therapeutic target for inflammatory diseases. This application demonstrates the compound's utility in generating biologically active β-lactam derivatives.

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